Tiaprofenic acid is a nonsteroidal anti-inflammatory drug (NSAID) classified under the arylpropionic acid group, primarily used for managing pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis. Its chemical formula is , and it has a molar mass of approximately 260.31 g/mol. The compound is recognized for its analgesic properties and is commonly marketed under various trade names, including Surgam and Tiaprofen .
Tiaprofenic acid was first patented in 1969 and received approval for medical use in 1981. It is synthesized from thiophene derivatives, which are organic compounds containing a sulfur atom in a five-membered aromatic ring. The drug is available in several formulations, including sustained-release preparations, and is predominantly eliminated through the urine .
The synthesis of tiaprofenic acid involves multiple steps, starting from thiophene. One common method includes:
Tiaprofenic acid has a distinctive molecular structure characterized by its thiophene ring and propionic acid moiety.
The three-dimensional structure can be represented using various chemical drawing conventions such as SMILES or InChI codes .
Tiaprofenic acid participates in various chemical reactions typical of nonsteroidal anti-inflammatory drugs:
Tiaprofenic acid exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. By blocking these enzymes, tiaprofenic acid reduces the levels of prostaglandins that mediate inflammation, pain, and fever.
The inhibition of these targets results in analgesic and anti-inflammatory effects, making tiaprofenic acid effective for treating conditions like arthritis .
These properties influence the drug's absorption, distribution, metabolism, and excretion characteristics .
Tiaprofenic acid is primarily used in clinical settings for:
Deuterium ($^{2}$H or D), a stable, non-radioactive hydrogen isotope, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds due to its lower zero-point vibrational energy. This bond strength difference creates the kinetic isotope effect (KIE), which reduces the enzymatic cleavage rate of C-D bonds by 2-7 times compared to C-H bonds in metabolic pathways. In NSAIDs like tiaprofenic acid, deuterium substitution targets metabolically labile sites—particularly the α-methyl group adjacent to the carboxylic acid moiety—where oxidation occurs via cytochrome P450 enzymes. This strategic deuteration aims to: [1] [6]
For tiaprofenic acid, which undergoes minimal hepatic metabolism (10%) and primarily renal excretion (50-80% unchanged), deuteration offers opportunities to modulate its minor oxidative pathways and enhance analytical detection in complex biological matrices. [3] [8]
Table 1: Key Properties of Tiaprofenic Acid-d3 vs. Native Compound
Property | Tiaprofenic Acid | Tiaprofenic Acid-d3 |
---|---|---|
Molecular Formula | C₁₄H₁₂O₃S | C₁₄H₉D₃O₃S |
Molecular Weight | 260.31 g/mol | 263.33 g/mol |
Deuteration Sites | — | α-Methyl group (CD₃) |
Bioavailability | ~90% | Comparable (>90%) |
Primary Elimination | Renal (unchanged) | Renal (unchanged) |
Deuterated drug development emerged in the 1960s with deuterated chlorpromazine and acetophenone analogs. Initial efforts focused on using deuterium as a spectroscopic probe in nuclear magnetic resonance (NMR) studies to elucidate metabolic pathways. By the 2000s, strategic deuteration evolved to optimize pharmacokinetics, exemplified by deuterated benzopyran COX-2 inhibitors. These compounds retained COX-2 selectivity (IC₅₀ < 100 nM) while demonstrating enhanced oral exposure and extended half-lives in rats—e.g., deuterated benzopyran 6h exhibited a 5.2-hour half-life vs 3.5 hours for non-deuterated 6hn. [6]
Tiaprofenic acid-d3 represents an extension of this approach to the arylpropionic acid (profen) NSAID class. Unlike earlier deuteration efforts that targeted hepatic clearance pathways, tiaprofenic acid-d3 focuses on modifying minor oxidative routes while leveraging deuterium’s mass signature for analytical detection. This compound exemplifies the shift from deuteration for basic mechanistic studies toward creating research tools with enhanced metabolic stability for: [5] [6]
Tiaprofenic acid-d3 serves three primary roles in current research, leveraging its deuterated structure for advanced applications:
Mass Spectrometry Tracer: The 3 Da mass shift allows unambiguous differentiation from endogenous compounds and non-deuterated drug in complex biological samples. Researchers employ it as an internal standard for quantifying native tiaprofenic acid in pharmacokinetic studies, ensuring analytical precision <5% variability. This application is critical for investigating drug distribution in synovial fluid and renal excretion patterns. [3] [8]
Metabolic Stability Assessment: Comparative studies using deuterated vs. non-deuterated pairs quantify the role of oxidative metabolism in clearance. Rat models show deuterated benzopyrans exhibit 1.5-2.5-fold higher AUC(0–∞) and reduced clearance (CLz/F: 0.072 L/h/kg vs. 0.195 L/h/kg), providing templates for tiaprofenic acid-d3 investigation. These studies inform whether deuteration significantly alters human pharmacokinetics. [6]
Target Engagement Studies: As a COX-1/COX-2 inhibitor, deuterated tiaprofenic acid retains equipotent anti-inflammatory activity to its protiated form. Researchers utilize it to correlate tissue concentrations with prostaglandin suppression in inflammatory models while minimizing confounding pharmacokinetic variability. This approach isolates pharmacodynamic effects from metabolic differences. [1] [5]
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4